2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-15(14-6-4-3-5-7-14)17(20)19-16-8-9-18(16)10-12-21-13-11-18/h3-7,15-16H,2,8-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRQDQKMSXMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and butanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The phenyl and butanamide groups are then introduced through subsequent reactions, such as nucleophilic substitution or amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or spirocyclic core.
Scientific Research Applications
2-phenyl-N-(7-oxaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Its unique structure may interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The spirocyclic structure could confer unique binding properties, enhancing its affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Acetamide Derivatives
a. 2-(4-Bromophenyl)-N-{7-Oxaspiro[3.5]Nonan-1-yl}Acetamide (BK91413)
- Replaces the phenyl group with a 4-bromophenyl substituent.
- Shorter acetamide backbone (vs. butanamide).
- Implications :
- The bromine atom enhances lipophilicity and may improve target binding via halogen bonding. However, the shorter chain reduces conformational flexibility compared to the butanamide analog .
Molecular Formula: C₁₆H₂₀BrNO₂ Molecular Weight: 338.24 g/mol Key Differences:
b. 2-(4-Chlorophenyl)-N-{7-Oxaspiro[3.5]Nonan-1-yl}Acetamide
- CAS Number : 2320506-03-2
- Key Differences :
- Substitutes bromine with chlorine at the para position.
- Implications :
- Chlorine’s smaller atomic radius and lower lipophilicity may alter binding kinetics and metabolic stability compared to the brominated analog .
Spirocyclic Lactam Analogs
a. 3-Phenyl-7-Oxa-2-Azaspiro[3.5]Nonan-1-One
- Replaces the amide with a lactam (cyclic amide).
- Incorporates a nitrogen atom in the spiro system (azaspiro).
- Implications :
- The lactam structure enhances rigidity and may improve metabolic stability.
Molecular Formula: C₁₄H₁₅NO₂ Molecular Weight: 229.28 g/mol Key Differences:
Complex Butanamide Derivatives
a. (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide
- Key Differences :
- Features multiple stereocenters and a tetrahydropyrimidinone substituent.
- Includes a 2,6-dimethylphenoxy group.
- Implications :
- Increased structural complexity may enhance selectivity but reduce bioavailability due to higher molecular weight and polarity .
Structural and Functional Data Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |
|---|---|---|---|---|
| This compound | C₁₈H₂₅NO₂ | 287.4 | Phenyl, butanamide | 7-oxaspiro ring, amide linkage |
| 2-(4-Bromophenyl)-N-{7-oxaspiro[...]acetamide | C₁₆H₂₀BrNO₂ | 338.24 | 4-Bromophenyl, acetamide | Same spiro ring, shorter chain |
| 3-Phenyl-7-oxa-2-azaspiro[...]nonan-1-one | C₁₄H₁₅NO₂ | 229.28 | Phenyl, lactam | Azaspiro, cyclic amide |
| Linopirdine (DUP996) | C₂₄H₂₁N₃O₂ | 383.45 | Bis-pyridinylmethyl, indolinone | Non-spiro, K⁺ channel blocker |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
